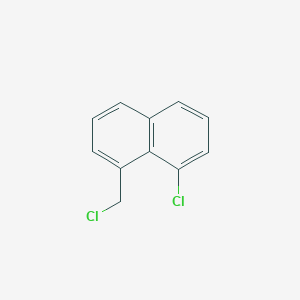

1-Chloro-8-(chloromethyl)naphthalene

CAS No.: 19190-49-9

Cat. No.: VC15963994

Molecular Formula: C11H8Cl2

Molecular Weight: 211.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19190-49-9 |

|---|---|

| Molecular Formula | C11H8Cl2 |

| Molecular Weight | 211.08 g/mol |

| IUPAC Name | 1-chloro-8-(chloromethyl)naphthalene |

| Standard InChI | InChI=1S/C11H8Cl2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,7H2 |

| Standard InChI Key | ZBJHSPNYVGCMRN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)CCl)C(=CC=C2)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Chloro-8-(chloromethyl)naphthalene is systematically named according to IUPAC guidelines, with substituents numbered to minimize locants (Figure 1). The naphthalene backbone consists of fused benzene rings, with chlorine and chloromethyl groups occupying the 1- and 8-positions, respectively. Its canonical SMILES representation is ClC1=CC=CC=2C=CC=C(C12)CCl, which encodes the spatial arrangement of substituents .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS RN | 19190-49-9 |

| Molecular Formula | |

| Molecular Mass | 211.09 g/mol |

| InChI Key | ZBJHSPNYVGCMRN-UHFFFAOYSA-N |

Crystallographic and Stereoelectronic Features

The compound’s melting point of 46–47°C suggests moderate intermolecular forces, likely dominated by van der Waals interactions and halogen bonding. The chloromethyl group’s rotational freedom introduces conformational flexibility, which may influence reactivity in substitution reactions. Computational studies of analogous naphthalene derivatives indicate that electron-withdrawing chloro groups deactivate the aromatic ring, directing electrophilic attacks to less substituted positions .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s phase behavior and solubility are critical for practical handling:

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 46–47°C | |

| Boiling Point | Not reported | – |

| Density | ~1.17 g/cm³ (estimated) | |

| Solubility | Benzene, ethanol |

The estimated density aligns with chlorinated naphthalenes, while solubility in nonpolar solvents like benzene reflects its aromatic hydrocarbon backbone . The absence of reported boiling point data underscores the need for further experimental characterization.

Spectroscopic Signatures

While direct spectral data for 1-chloro-8-(chloromethyl)naphthalene are unavailable, inferences can be drawn from related compounds:

-

NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with deshielding effects from electron-withdrawing groups. The chloromethyl (-CHCl) group typically shows signals near δ 4.5–5.0 ppm .

-

IR Spectroscopy: C-Cl stretches appear at 550–750 cm, while aromatic C=C vibrations occur near 1600 cm .

Synthetic Methodologies

Chloromethylation of Naphthalene Derivatives

A common route to chloromethylated naphthalenes involves electrophilic substitution using chloromethylating agents. For example, 1-naphthol derivatives may undergo chloromethylation with paraformaldehyde and HCl under Friedel-Crafts conditions :

Table 3: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| HCl Flow Rate | 450 mL/min |

| Catalyst | Surfactant micelles |

| Yield | Not reported |

This method, adapted from analogous syntheses , highlights the role of micellar catalysis in enhancing reagent contact.

Thionyl Chloride-Mediated Chlorination

Alcohol precursors can be converted to chlorides using thionyl chloride (SOCl). For instance, 1-hydroxymethyl-8-chloronaphthalene reacts with SOCl in chloroform at 5–10°C, followed by neutralization and extraction :

Stoichiometric excess of SOCl (1.5 eq.) ensures complete conversion, though side reactions like sulfonation may occur at elevated temperatures .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group is susceptible to nucleophilic attack, enabling derivatization. For example, reaction with Grignard reagents forms organomagnesium intermediates :

Table 4: Grignard Reaction Parameters

| Condition | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Temperature | 0–25°C |

| Yield | Not reported |

Such intermediates serve as precursors to alcohols or hydrocarbons upon quenching .

Cross-Coupling Applications

| Hazard | Precaution |

|---|---|

| Skin Contact | Wear nitrile gloves; rinse with water |

| Inhalation | Use fume hood; monitor air quality |

| Storage | Cool, dry place away from oxidizers |

Environmental Impact

Chlorinated aromatics are generally persistent in the environment. Proper disposal via incineration with scrubbing is recommended to prevent bioaccumulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume